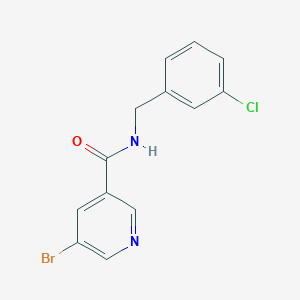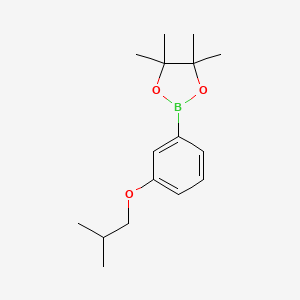
2-(3- Isobutoxyphenyl)-4,4,5,5-tetramethyl-1.3.2-dioxaborolane; 97%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Isobutoxyphenyl)-4,4,5,5-tetramethyl-1.3.2-dioxaborolane (97%) is an organoboron compound that has been extensively studied for its potential applications in organic synthesis and scientific research. This compound, also known as “IBP-TMD”, is a versatile reagent that has been used in a wide range of chemical transformations, including reduction, oxidation, and cyclization reactions. It has also been used as a catalyst in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. In addition, IBP-TMD has been investigated for its potential use in medical and biotechnological applications, such as gene therapy, drug delivery, and tissue engineering.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 2-(3-Isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the reaction of 3-isobutoxyphenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst.
Starting Materials
3-isobutoxyphenylboronic acid, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, Palladium catalyst
Reaction
To a solution of 3-isobutoxyphenylboronic acid (1.0 equiv) and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv) in anhydrous tetrahydrofuran, add a palladium catalyst (0.1 equiv)., Heat the reaction mixture at 80°C for 24 hours under an inert atmosphere., After completion of the reaction, cool the mixture to room temperature and filter off the catalyst., Concentrate the filtrate under reduced pressure to obtain the crude product., Purify the crude product by column chromatography using a suitable solvent system to obtain 2-(3-Isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in 97% yield.
作用機序
IBP-TMD acts as an organoboron compound, which means that it is capable of forming covalent bonds with carbon atoms. In addition, IBP-TMD is capable of forming boron-carbon bonds, which are strong, stable, and highly reactive. This makes IBP-TMD a versatile reagent that can be used in a wide range of chemical transformations, including reduction, oxidation, and cyclization reactions.
生化学的および生理学的効果
IBP-TMD has been studied for its potential biochemical and physiological effects. It has been shown to have antioxidant properties, and has been shown to inhibit the formation of reactive oxygen species (ROS). In addition, IBP-TMD has been shown to inhibit the activity of several enzymes, including cytochrome P450, glucosidase, and lipoxygenase. Furthermore, IBP-TMD has been shown to have anti-inflammatory effects and may be useful in the treatment of a variety of inflammatory diseases.
実験室実験の利点と制限
IBP-TMD is a versatile reagent that can be used in a wide range of chemical reactions. It is simple and efficient to synthesize, and can be obtained in high yields. Furthermore, IBP-TMD is stable and can be stored for long periods of time. The main limitation of IBP-TMD is that it is a relatively expensive reagent, and may not be suitable for large-scale applications.
将来の方向性
The potential applications of IBP-TMD are vast and varied. It has been investigated for its potential use in medical and biotechnological applications, such as gene therapy, drug delivery, and tissue engineering. In addition, IBP-TMD has been studied for its potential use in the development of new materials with unique properties, and may be useful in the synthesis of polymers and nanomaterials. Furthermore, IBP-TMD has been investigated for its potential use in the synthesis of pharmaceuticals and agrochemicals, and may be useful in the development of new drugs and pesticides. Finally, IBP-TMD has been studied for its potential use in the treatment of a variety of inflammatory diseases, and may be useful in the development of new treatments for these conditions.
科学的研究の応用
IBP-TMD has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. In addition, IBP-TMD has been investigated for its potential use in medical and biotechnological applications, such as gene therapy, drug delivery, and tissue engineering. IBP-TMD has also been used in the synthesis of polymers and nanomaterials, and has been investigated for its potential use in the development of new materials with unique properties.
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-(2-methylpropoxy)phenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO3/c1-12(2)11-18-14-9-7-8-13(10-14)17-19-15(3,4)16(5,6)20-17/h7-10,12H,11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNRUMKHSNHSKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-tetramethyl-2-[3-(2-methylpropoxy)phenyl]-1,3,2-Dioxaborolane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

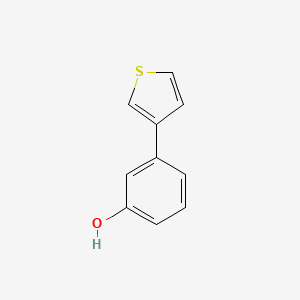
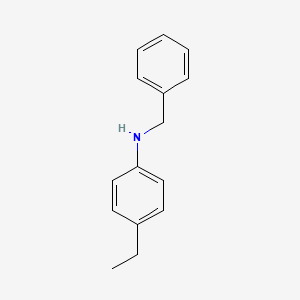
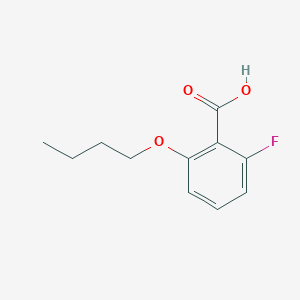
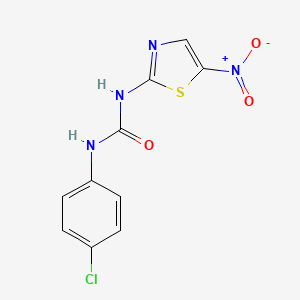
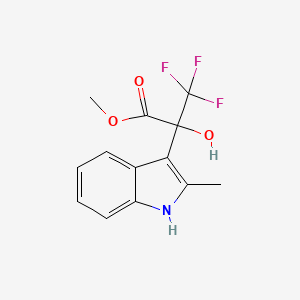
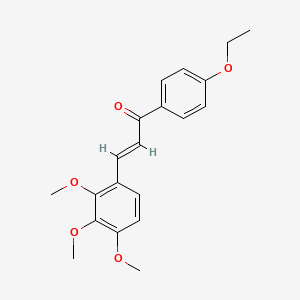
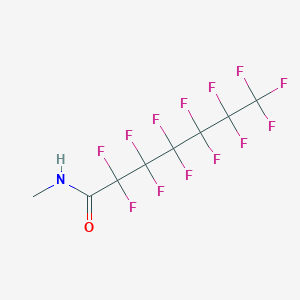
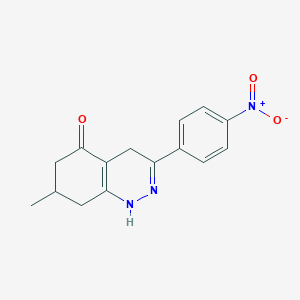
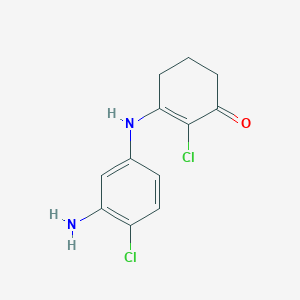
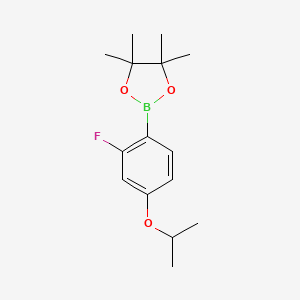
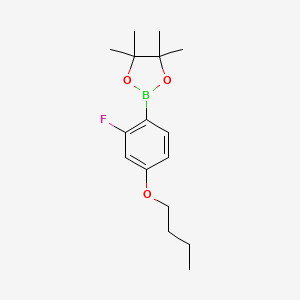
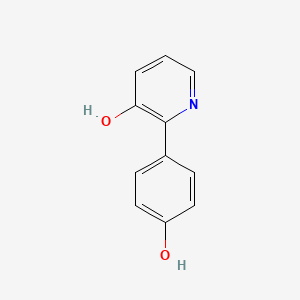
![3-(2H-Benzo[d][1,2,3]triazol-2-yl)propanoic acid](/img/structure/B6355354.png)
